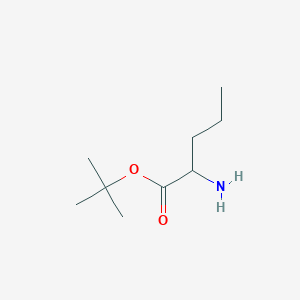![molecular formula C12H17NO4S B3245972 (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid CAS No. 17360-25-7](/img/structure/B3245972.png)
(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid
Overview
Description
Scientific Research Applications
1. Synthesis and Chemical Reactions
- Cyclization Processes: Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate can cyclize in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength (Ukrainets et al., 2014).
- Intramolecular Cyclization: Wittig reaction of 4-((4-methylphenyl)sulfonyl)-1-(triphenylphosphoranylidene)butan-2-one with N-protected amino aldehydes yields N-protected amino, unsaturated keto sulfones, which are precursors for aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).
2. Antimicrobial Activity
- Acylhydrazones Derivatives: A series of acylhydrazones derived from (2S)-4-(methylsulfanyl)-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid exhibited strong activity against Gram-positive bacteria. Specific compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains (Tatar et al., 2016).
- Synthesis of Derivatives with Antimicrobial Properties: Derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties derived from 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids showed good antimicrobial activity against various bacterial and fungal strains (Mickevičienė et al., 2015).
Mechanism of Action
Target of Action
It’s known that tosyl groups are often used as protecting groups in organic chemistry, particularly for amines . Therefore, it’s plausible that tosyl valine may interact with specific amines or proteins in biological systems.
Mode of Action
Tosyl valine’s mode of action is likely related to its role as a protecting group for amines . The tosyl group can protect amines from unwanted reactions during chemical synthesis, and can be removed under specific conditions . .
Biochemical Pathways
Tosyl valine is based on the amino acid valine . Valine is a branched-chain amino acid involved in various metabolic pathways, including protein synthesis and tissue repair . It’s also a precursor in the penicillin biosynthetic pathway . .
Result of Action
Tosyl valine is used as an ingredient in cosmetic products, where it functions as a hair and skin conditioning agent . It leaves the hair easy to comb, supple, soft, and shiny, and maintains the skin in good condition . .
Action Environment
The action, efficacy, and stability of tosyl valine could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals could affect its stability and reactivity . .
Biochemical Analysis
Biochemical Properties
Tosyl valine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that tosyl valine interacts with is branched-chain aminotransferase, which catalyzes the reversible transamination of branched-chain amino acids, including valine. This interaction is crucial for the metabolism of branched-chain amino acids, which are essential for protein synthesis and energy production .
Additionally, tosyl valine can interact with branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids. This interaction is vital for the catabolism of valine and other branched-chain amino acids, leading to the production of acetyl-CoA and succinyl-CoA, which enter the citric acid cycle .
Cellular Effects
Tosyl valine influences various cellular processes and functions. It has been shown to improve mitochondrial function and protect against oxidative stress by minimizing the production of mitochondrial reactive oxygen species (ROS). This protective effect helps maintain oxidative phosphorylation and ATP production during oxidative stress . Additionally, tosyl valine acts as a nutritional signal in the brain, activating the target of rapamycin complex 1 (TORC1) and attenuating postprandial ammonia-N excretion . This activation is crucial for protein metabolism and energy homeostasis in cells.
Molecular Mechanism
The molecular mechanism of tosyl valine involves its interaction with specific enzymes and proteins. Tosyl valine enhances triglyceride synthesis in porcine intestinal epithelial cells by increasing the concentration of its metabolite, 3-hydroxyisobutyrate (3-HIB). This metabolite promotes fatty acid transport by upregulating the expression of proteins related to fatty acid transport, such as CD36 and fatty acid binding protein 3 (FABP3), and triglyceride synthesis, such as diacylglycerol transferase 1 (DGAT1) . This mechanism highlights the role of tosyl valine in lipid metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tosyl valine can change over time. Studies have shown that tosyl valine is stable under various conditions, but its degradation products can influence cellular functions. Long-term exposure to tosyl valine has been observed to maintain its protective effects on mitochondrial function and oxidative stress
Dosage Effects in Animal Models
The effects of tosyl valine vary with different dosages in animal models. In weaned piglets, the optimal valine to lysine ratio for performance parameters has been determined, and supplementation of a valine-deficient diet with tosyl valine improves weight gain and feed intake . High doses of tosyl valine can lead to adverse effects, such as toxicity and metabolic imbalances. Therefore, it is crucial to determine the appropriate dosage to maximize the beneficial effects while minimizing potential risks.
Metabolic Pathways
Tosyl valine is involved in several metabolic pathways, including the catabolism of branched-chain amino acids. The primary metabolic pathway involves its conversion to branched-chain α-keto acids by branched-chain aminotransferase, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex . This pathway leads to the production of acetyl-CoA and succinyl-CoA, which are essential intermediates in the citric acid cycle and energy production .
Transport and Distribution
The transport and distribution of tosyl valine within cells and tissues involve specific transporters and binding proteins. Tosyl valine is transported across cell membranes by amino acid transporters, such as the solute carrier family 27a (SLC27A) and fatty acid translocase (CD36) . These transporters facilitate the uptake and distribution of tosyl valine to various cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of tosyl valine is influenced by its interactions with specific targeting signals and post-translational modifications. In yeast, the re-localization of valine biosynthesis enzymes from the mitochondrial matrix to the cytosol has been shown to enhance isobutanol production This re-localization highlights the importance of subcellular compartmentalization in regulating the activity and function of tosyl valine
Properties
IUPAC Name |
(2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17360-25-7 | |
| Record name | Tosyl valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSYL VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX49VS36SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


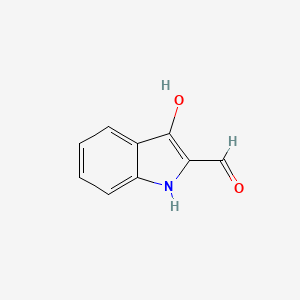
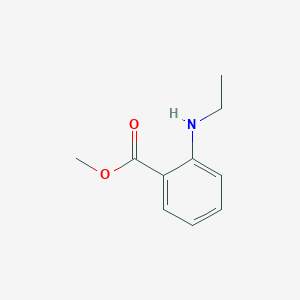
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)

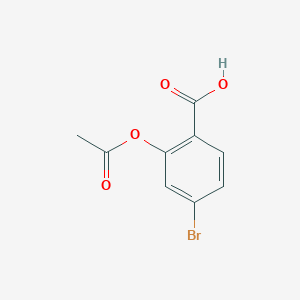
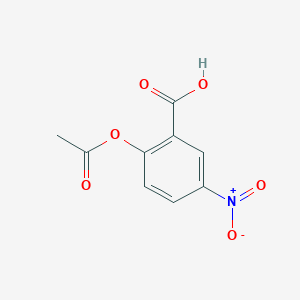
![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)


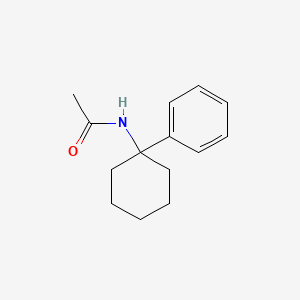
![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)
